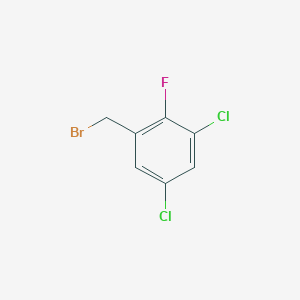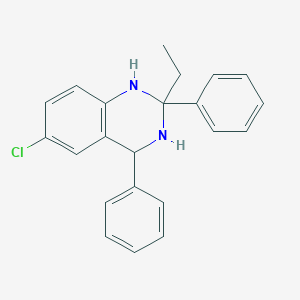
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene is an organic compound with the molecular formula C10H12ClFO2. It is a derivative of benzene, characterized by the presence of chloro, fluorine, and dimethoxyethyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 4-chlorobenzene.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Dimethoxyethylation: The dimethoxyethyl group is introduced through a reaction with an appropriate alkylating agent, such as dimethoxyethane, in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Catalysts: The use of catalysts such as palladium or nickel can enhance the efficiency of the fluorination and alkylation steps.
Purification: The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro or fluorine atoms.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include partially or fully hydrogenated derivatives.
科学的研究の応用
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluorine, and dimethoxyethyl groups can influence its binding affinity and reactivity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity.
類似化合物との比較
Similar Compounds
4-Chloro-1-(1,2-dimethoxyethyl)benzene: Similar structure but with a different position of the methoxy groups.
4-Chloro-2-fluoro-1-methoxybenzene: Lacks the dimethoxyethyl group.
4-Chloro-1-fluoro-2-methoxybenzene: Contains a single methoxy group instead of dimethoxyethyl.
Uniqueness
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene is unique due to the combination of chloro, fluorine, and dimethoxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C10H12ClFO2 |
|---|---|
分子量 |
218.65 g/mol |
IUPAC名 |
4-chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClFO2/c1-10(13-2,14-3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3 |
InChIキー |
RVRLEOYRBIEXBY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=C1)Cl)F)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


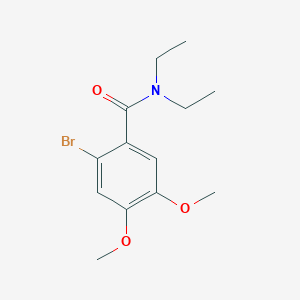
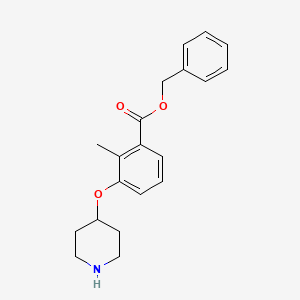
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
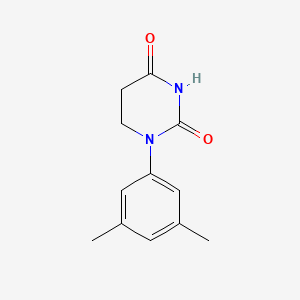
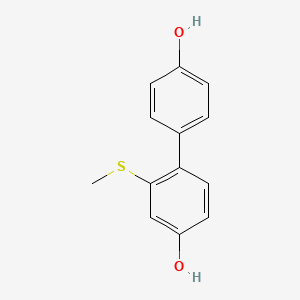

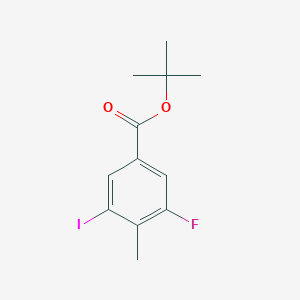
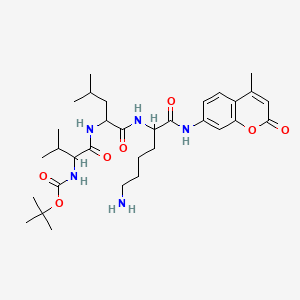
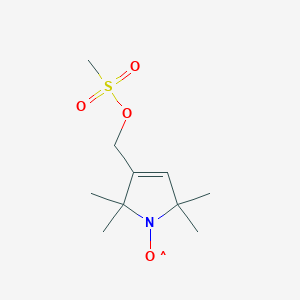
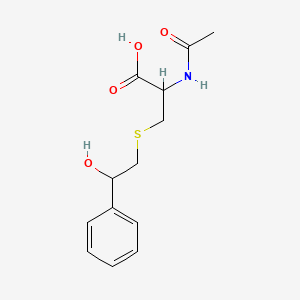
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)
